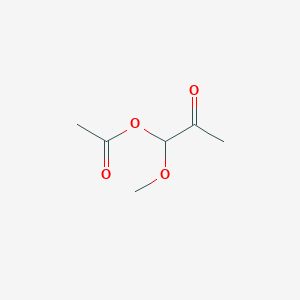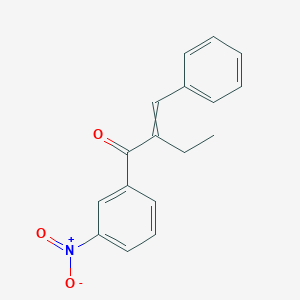
2-Benzylidene-1-(3-nitrophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-1-(3-nitrophenyl)butan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzylidene group and a nitrophenyl group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3-nitrophenyl)butan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as solid bases or phase-transfer catalysts can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-1-(3-nitrophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzylidene and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated, alkylated, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-1-(3-nitrophenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-1-(3-nitrophenyl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It can also undergo redox reactions, influencing cellular redox balance and signaling pathways. The nitro group can be reduced to an amine, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzylidene-1-(4-nitrophenyl)butan-1-one
- 2-Benzylidene-1-(2-nitrophenyl)butan-1-one
- 2-Benzylidene-1-(3-methoxyphenyl)butan-1-one
Uniqueness
2-Benzylidene-1-(3-nitrophenyl)butan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The presence of both benzylidene and nitrophenyl groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
89807-57-8 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
2-benzylidene-1-(3-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C17H15NO3/c1-2-14(11-13-7-4-3-5-8-13)17(19)15-9-6-10-16(12-15)18(20)21/h3-12H,2H2,1H3 |
InChI-Schlüssel |
JKGPPBVPYSPGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
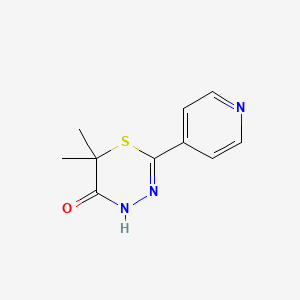
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
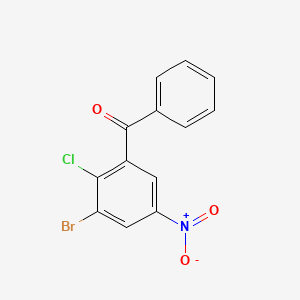
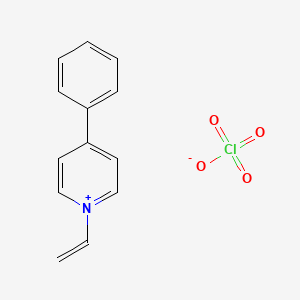

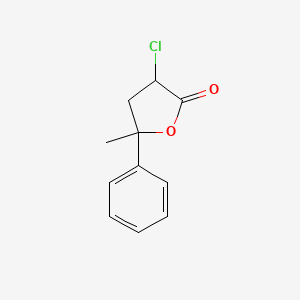
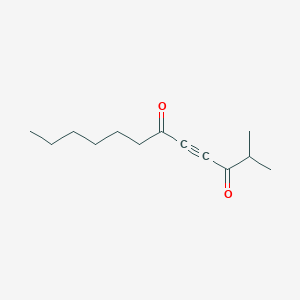
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)
![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
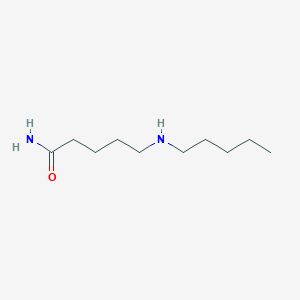
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
